N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 314260-55-4
VCID: VC21504104
InChI: InChI=1S/C17H14N4OS2/c1-11-5-4-6-12(9-11)18-15(22)10-23-16-19-20-17-21(16)13-7-2-3-8-14(13)24-17/h2-9H,10H2,1H3,(H,18,22)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5g/mol

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

CAS No.: 314260-55-4

Cat. No.: VC21504104

Molecular Formula: C17H14N4OS2

Molecular Weight: 354.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide - 314260-55-4

Specification

CAS No. 314260-55-4
Molecular Formula C17H14N4OS2
Molecular Weight 354.5g/mol
IUPAC Name N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Standard InChI InChI=1S/C17H14N4OS2/c1-11-5-4-6-12(9-11)18-15(22)10-23-16-19-20-17-21(16)13-7-2-3-8-14(13)24-17/h2-9H,10H2,1H3,(H,18,22)
Standard InChI Key GIINLAVZOFBWLV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Introduction

Basic Properties and Structural Features

N-(3-methylphenyl)-2-([1,2,]triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is a complex organic molecule classified as a heterocyclic compound. Table 1 summarizes its key physicochemical properties.

Table 1. Physicochemical Properties of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide

PropertyValue
CAS Number314260-55-4
Molecular FormulaC₁₇H₁₄N₄OS₂
Molecular Weight354.5 g/mol
Physical StateSolid (presumed)
ClassificationHeterocyclic compound
Functional GroupsTriazole, benzothiazole, sulfanyl, acetamide

The compound's structural complexity arises from the fusion of multiple pharmacologically significant moieties. The core structure consists of:

  • A triazolo[3,4-b] benzothiazole scaffold, which is a fused heterocyclic system combining triazole and benzothiazole rings

  • A sulfanyl (thioether) linkage at the 3-position of the triazole ring

  • An acetamide group connected to the 3-methylphenyl moiety

  • A methyl substituent at the meta position (3-position) of the phenyl ring

This unique structural arrangement provides multiple sites for potential interactions with biological targets, contributing to its interest in medicinal chemistry research.

PathwayStarting MaterialsKey IntermediatesConditionsAdvantages
Route A2-Chlorobenzothiazole2-HydrazinobenzothiazoleHydrazine hydrate, EtOHHigh conversion (98%)
Route BSubstituted anilinesArylthiourea derivatives, 2-aminobenzothiazolesNH₄SCN (acidic), Br₂Versatility for substitution patterns
Route C2-Fluoroanilines2-MercaptobenzothiazolesPotassium ethyl xanthogenate, DMFAlternative approach for specific substitutions

The synthesis of specifically N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide would likely involve the reaction of the appropriate 3-methylphenyl carbamic chloride with the benzothiazole derivative in a suitable solvent like ethanol at elevated temperatures.

Chemical Reactivity and Properties

The chemical reactivity of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is largely determined by its functional groups, each contributing to distinct reaction pathways.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • Acetamide Moiety: Can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

  • Sulfanyl Group: May participate in nucleophilic substitution reactions, oxidation to sulfoxide or sulfone, and other sulfur-specific transformations.

  • Triazole Ring: Generally stable but can participate in certain nucleophilic or electrophilic reactions, particularly at carbon atoms adjacent to nitrogen .

  • Benzothiazole Moiety: Exhibits aromaticity and can undergo electrophilic aromatic substitution reactions, though typically with lower reactivity than simple benzene derivatives.

Structural Characteristics

Studies on related compounds provide insights into the structural characteristics of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide. For instance, in the structurally similar 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide:

  • The benzene ring and the benzothiazole mean plane form a dihedral angle of approximately 75.5° .

  • The acetamide group is typically twisted by about 47.7° from the attached benzene ring .

  • Due to π–π conjugation, the C(sp²)—S bond is significantly shorter than the C(sp³)—S bond, with reported values of 1.745 Å and 1.812 Å, respectively .

These structural features likely influence the compound's ability to interact with biological targets and should be considered when evaluating its potential applications.

Enzyme ClassSpecific TargetsPotency RangeStructural Requirements
Mono-ARTsPARP7, PARP10, PARP11, PARP12, PARP14, PARP15Nanomolar3-Amino derivatives
Poly-ARTsPARP2Not specifiedHydroxy derivatives
KinasesVarious signaling kinasesNot specifiedDependent on substitution pattern

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide and related compounds.

Comparison with Structurally Related Compounds

Several compounds share structural similarities with N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide, providing insights into how structural modifications might affect biological activity.

Table 4. Comparison of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
N-(2-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamideMethyl group at ortho position (2-position) instead of meta positionMay affect the orientation of the phenyl ring relative to the acetamide group, potentially altering binding specificity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamideLacks the triazole ring; simpler benzothiazole structurePotentially reduced specificity for enzyme targets that require the triazole moiety for binding
Triazolo[3,4-b]benzothiazole derivatives with 3-amino substitutionAmino group at the 3-position instead of sulfanyl-acetamideEnhanced activity against mono-ARTs (PARP7, PARP10, PARP11, PARP12, PARP14, PARP15)
Triazolo[3,4-b]benzothiazole derivatives with hydroxy substitutionHydroxy group instead of sulfanyl-acetamideSelective inhibition of poly-ARTs, particularly PARP2

Key Structural Determinants of Activity

Research on triazolo[3,4-b]benzothiazole derivatives has identified several structural features that influence biological activity:

  • Substitution at the 3-position of the triazole ring: The nature of the substituent (amino, hydroxy, sulfanyl) significantly affects target selectivity .

  • Substituents on the benzene ring of the benzothiazole moiety: Methyl or methoxy groups at specific positions can enhance potency against certain targets .

  • Position of substituents on the phenyl ring: The position of the methyl group (ortho, meta, para) may affect the compound's ability to adopt optimal conformations for target binding.

  • Acetamide linkage: Provides flexibility and hydrogen bonding capabilities that may be crucial for interaction with target binding pockets .

These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Analytical Characterization

Proper characterization of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is essential for confirming its structure, purity, and properties.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for the characterization of this compound and related derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen framework. For triazolo[3,4-b]benzothiazole derivatives, characteristic signals include those from the aromatic protons of the benzothiazole system, the methyl group, and the acetamide protons.

  • Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the structural features. The molecular ion peak at m/z 354.5 would be expected for N-(3-methylphenyl)-2-([1, triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide.

  • Infrared Spectroscopy: Identifies functional groups, with characteristic absorption bands for the acetamide (C=O stretch, N-H bend), aromatic rings, and other functional groups.

  • X-ray Crystallography: Provides detailed three-dimensional structural information, including bond lengths, angles, and molecular packing in the crystalline state .

Crystallographic Properties

Based on studies of related compounds, N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide likely forms crystals with specific intermolecular interactions:

  • N-H⋯O hydrogen bonds may link molecules into chains, similar to what has been observed in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide .

  • The dihedral angle between the benzene ring and the benzothiazole moiety is expected to be significant (approximately 75°), indicating a non-planar conformation that may influence crystal packing and solubility properties .

  • The acetamide group is likely twisted relative to the attached benzene ring, further contributing to the three-dimensional conformation of the molecule .

Applications and Future Perspectives

Current Applications

N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide is primarily utilized in research settings to explore its biological properties and potential therapeutic applications. Current applications include:

  • Medicinal Chemistry Research: As a compound with potential kinase inhibitory activity, it serves as a valuable tool for studying cellular signaling pathways.

  • Structure-Activity Relationship Studies: The compound provides insights into how structural modifications affect biological activity, guiding the development of more potent or selective analogs .

  • Enzyme Inhibition Studies: Its potential activity against ADP-ribosylating enzymes makes it useful for investigating these biological targets .

Future Research Directions

Several promising research directions could further enhance the understanding and application of N-(3-methylphenyl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide:

  • Target Identification and Validation: Detailed studies to identify specific molecular targets and validate their interaction with the compound could provide valuable insights into its mechanism of action .

  • Optimization of Biological Activity: Systematic structural modifications based on established structure-activity relationships could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties .

  • Exploration of Therapeutic Applications: Given the potential biological activities associated with the triazole and benzothiazole scaffolds, investigation of therapeutic applications in cancer, inflammation, infection, and metabolic disorders would be valuable .

  • Development of Synthetic Methodologies: More efficient and scalable synthetic approaches would facilitate the production of the compound and its derivatives for research and potential therapeutic applications .

  • Computational Studies: Molecular modeling and docking studies could provide insights into the binding modes of the compound with its targets, guiding rational design of improved derivatives .

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